Vanillin isobutyrate

Catalog No.
S1895211
CAS No.
20665-85-4
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillin isobutyrate

CAS Number

20665-85-4

Product Name

Vanillin isobutyrate

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-methylpropanoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3

InChI Key

BGKAKRUFBSTALK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC

Flavor Research:

  • Due to its intense vanilla odor and taste, vanillin isobutyrate serves as a reference compound in flavor research. Scientists utilize it to calibrate instruments used for flavor analysis, such as gas chromatography-mass spectrometry (GC-MS). This helps identify and quantify other vanilla-like compounds present in food or flavoring agents.

Flavor Perception Studies:

  • Researchers may employ vanillin isobutyrate in studies exploring human flavor perception. By presenting controlled amounts of the compound to participants, scientists can investigate factors influencing vanilla flavor detection and preference []. This knowledge can be valuable in the development of new food products and flavoring strategies.

Food Science Applications:

  • In some instances, vanillin isobutyrate might be used in food science research to model the stability or interaction of vanilla flavors with other food components. For example, scientists might study how vanillin isobutyrate behaves during processing or storage alongside other food ingredients. This can provide insights into preserving or enhancing vanilla flavor in food products.
  • The scientific research applications of vanillin isobutyrate are currently less prevalent compared to its primary use as a flavoring agent in food and beverages.

Vanillin isobutyrate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is an ester derived from vanillin, a well-known flavor compound found in vanilla beans, and isobutyric acid. This compound exhibits a pleasant aroma and is primarily utilized in the fragrance and flavoring industries. Its structure features a vanillin moiety linked to an isobutyric acid group, which contributes to its unique scent profile.

Typical of esters. One notable reaction involves its reduction, where it reacts with a hydride source to yield alcohols. In laboratory settings, this reaction is often monitored using thin-layer chromatography to confirm the conversion of vanillin isobutyrate into the desired product . Additionally, it can undergo hydrolysis in the presence of water or acidic conditions, reverting to its constituent acids.

Several synthesis methods for vanillin isobutyrate have been developed:

  • Direct Esterification: This method involves reacting vanillin with isobutyric acid in the presence of an acid catalyst.
  • Using Acid Anhydrides: Vanillin can also be reacted with isobutyric anhydride in a solvent such as toluene to produce vanillin isobutyrate .
  • Catalytic Methods: Recent advancements include using alkali metal salts of low-grade carboxylic acids as catalysts for the reaction between methyl or ethyl vanillin and isobutyric acid at elevated temperatures (60-120 °C), yielding high-quality products with minimal environmental impact .

Vanillin isobutyrate finds extensive applications in:

  • Flavoring Agents: It is used in food products to impart a sweet vanilla flavor.
  • Fragrance Industry: The compound serves as a key ingredient in perfumes and scented products due to its pleasant aroma.
  • Cosmetics: It can be found in various cosmetic formulations for its aromatic properties.

Vanillin isobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaCharacteristics
VanillinC₈H₈O₃Natural compound; primary flavoring agent.
Ethyl VanillinC₉H₁₀O₄More potent flavor than vanillin; used widely in food industry.
Methyl VanillinC₉H₁₀O₄Similar to ethyl vanillin; used for enhanced sweetness.
Vanillic AcidC₈H₈O₄A derivative of vanillin; less aromatic but important in metabolic pathways.

Uniqueness of Vanillin Isobutyrate: The presence of the isobutyric acid moiety distinguishes vanillin isobutyrate from other similar compounds, contributing to its unique scent profile and potential applications in both food and fragrance industries.

Physical Description

Liquid
colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odou

XLogP3

2.1

Density

d20 0.99
1.110-1.136

UNII

C55654RCNR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1563 of 1564 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

20665-85-4

Wikipedia

Vanillin isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester: ACTIVE

Dates

Modify: 2023-08-16

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